molecular formula C₁₅H₂₁F₃N₂O₂ B1140952 Fluvoxamine, (Z)- CAS No. 917096-37-8

Fluvoxamine, (Z)-

Número de catálogo: B1140952
Número CAS: 917096-37-8
Peso molecular: 318.33
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of fluvoxamine maleate involves the use of fluvoxamine oxime and 2-chloroethylamine hydrochloride as raw materials. The reaction is carried out in n-butanol as a solvent, with an alkali present to facilitate the substitution reaction. The crude product is then recrystallized using an alkaline aqueous solution to obtain high-purity fluvoxamine maleate .

Industrial Production Methods: Industrial production of fluvoxamine maleate follows a one-pot process, which is efficient and yields high-purity products. This method involves the oximation of 5-methoxy-4-trifluorobenzyl pentanone with hydroxylamine hydrochloride, followed by a reaction with propylene oxide. The product is then purified through column chromatography and further refined using methanesulfonic acid and ammonia gas .

Análisis De Reacciones Químicas

Types of Reactions: Fluvoxamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is metabolized by the liver into at least 11 products, all of which are pharmacologically inactive .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various metabolites, which are excreted primarily as inactive compounds .

Aplicaciones Científicas De Investigación

Established Psychiatric Applications

Fluvoxamine is primarily indicated for the treatment of:

  • Obsessive-Compulsive Disorder (OCD) : Fluvoxamine is recognized as an effective treatment for OCD, helping to alleviate symptoms of obsessions and compulsions. Clinical trials have demonstrated its efficacy over various durations and patient demographics, including both adults and children .
  • Social Anxiety Disorder : Research indicates that fluvoxamine can significantly reduce anxiety symptoms in patients with social phobia. A study involving 92 patients showed a marked improvement in social anxiety symptoms after 12 weeks of treatment .
  • Depression : While not the primary indication, fluvoxamine has also been used to manage depressive disorders due to its serotonin-modulating effects .

Emerging Applications in COVID-19 Treatment

Recent studies have investigated fluvoxamine's potential role in treating COVID-19, particularly due to its immunomodulatory properties:

  • Mechanism of Action : Fluvoxamine acts as an agonist for the sigma-1 receptor, which plays a crucial role in modulating inflammation and neuroprotection. This mechanism may help mitigate the inflammatory responses associated with severe COVID-19 cases .
  • Clinical Trials : Several randomized controlled trials have been conducted to assess fluvoxamine's efficacy in COVID-19 patients:
    • A notable study involving 741 high-risk patients found that those treated with fluvoxamine showed a significant reduction in emergency room visits and hospitalizations compared to a placebo group .
    • However, some trials have reported mixed results, indicating no significant difference in clinical outcomes between fluvoxamine and placebo groups .

Mechanisms Underlying Efficacy

Fluvoxamine's therapeutic effects can be attributed to several mechanisms:

  • Serotonin Reuptake Inhibition : By blocking the reuptake of serotonin, fluvoxamine enhances serotonergic activity, which is beneficial in treating mood disorders .
  • Anti-inflammatory Properties : Fluvoxamine has been shown to reduce platelet aggregation and mast cell degranulation, potentially regulating cytokine storms associated with severe infections like COVID-19 .
  • Neuroprotective Effects : The activation of sigma-1 receptors may confer neuroprotective benefits during systemic inflammation, suggesting a dual role in treating both psychiatric conditions and inflammatory diseases .

Case Studies and Clinical Evidence

StudyPopulationInterventionOutcomes
Reis et al. (2022)High-risk COVID-19 patientsFluvoxamine 100 mg twice daily for 10 daysReduced emergency room visits compared to placebo
Seo et al. (2022)Mild/moderate COVID-19 patientsFluvoxamine 50 mg on day 1, then 100 mg twice dailyNo significant difference in clinical deterioration
Bramante et al. (2022)COVID-19 patientsFluvoxamine 50 mg twice daily for 14 daysNo prevention of hospitalization or death
McCarthy et al. (2023)Outpatients with mild/moderate COVID-19Fluvoxamine 50 mg twice daily for 10 daysNo significant difference in recovery time compared to placebo

Comparación Con Compuestos Similares

  • Citalopram
  • Escitalopram
  • Fluoxetine
  • Paroxetine
  • Sertraline

Fluvoxamine’s unique properties and wide range of applications make it a valuable compound in both scientific research and clinical practice.

Actividad Biológica

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is primarily used in the treatment of obsessive-compulsive disorder (OCD) and depression. Recent research has expanded its potential applications, particularly in neuroprotection and anti-inflammatory pathways, as well as its role in managing conditions such as COVID-19. This article reviews the biological activity of fluvoxamine, focusing on its mechanisms of action, effects on various biological systems, and recent clinical findings.

Fluvoxamine's primary mechanism involves the inhibition of serotonin reuptake in the brain, which increases serotonin levels in the synaptic cleft. This action contributes to its antidepressant effects. Additionally, fluvoxamine has been shown to modulate other neurotransmitter systems, including glutamate and gamma-aminobutyric acid (GABA), which may enhance its therapeutic efficacy in various neurological conditions.

Neuroprotective Effects:

  • Oligodendrogenesis: Fluvoxamine stimulates the proliferation and differentiation of neural stem cells (NSCs) into oligodendrocytes, which are crucial for myelin production in the central nervous system. Studies indicate that fluvoxamine enhances mRNA expression of key transcription factors such as Notch1 and Hes1, promoting NSC viability and differentiation at nanomolar concentrations .
  • Energy Metabolism Modulation: Research has shown that fluvoxamine affects the activity of Krebs cycle enzymes and mitochondrial respiratory chain complexes in rat brains. Notably, prolonged administration decreased citrate synthase activity but increased succinate dehydrogenase activity, suggesting a complex interaction with cellular energy metabolism .

COVID-19 Treatment

Fluvoxamine has garnered attention as a potential treatment for COVID-19 due to its anti-inflammatory properties. Several studies have investigated its efficacy:

  • TOGETHER Study: A randomized controlled trial involving high-risk patients showed that fluvoxamine (100 mg twice daily for 10 days) significantly reduced the incidence of hospitalization compared to placebo (0/65 vs. 6/48) .
  • ACTIV-6 Trial: In this larger study, fluvoxamine did not show a significant difference in time to recovery compared to placebo among outpatients with mild to moderate COVID-19 . However, it did demonstrate a trend towards reduced clinical deterioration.

Case Studies

  • Neuroprotective Effects in Multiple Sclerosis Models: In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, fluvoxamine treatment led to decreased clinical scores and altered cytokine profiles, indicating potential benefits in neuroinflammatory conditions .
  • Impact on Energy Metabolism: A study involving Wistar rats demonstrated that fluvoxamine administration altered energy metabolism enzyme activities across various brain regions, highlighting its potential effects on brain function and metabolism during chronic treatment .

Summary of Findings

StudyDosagePopulationKey Findings
Seftel & Boulware (2023)100 mg twice daily for 10 daysCOVID-19 patientsReduced hospitalization rates compared to placebo
Reis et al. (2023)50 mg twice daily for 14 daysCOVID-19 patientsNo significant difference in clinical outcomes compared to placebo
Oligodendrogenesis Study0.1 - 500 nMNeural Stem CellsEnhanced NSC viability and differentiation into oligodendrocytes at low concentrations
Energy Metabolism Study10, 30, 60 mg/kg for 14 daysWistar ratsAltered enzyme activities indicative of metabolic modulation

Propiedades

IUPAC Name

2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOFXWAVKWHTFT-ZHZULCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237496
Record name Fluvoxamine, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89035-92-7
Record name Fluvoxamine, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089035927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluvoxamine, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUVOXAMINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E72PH61HL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.